molecular formula C7H8N2 B1487799 1-(but-3-yn-1-yl)-1H-pyrazole CAS No. 1274810-29-5

1-(but-3-yn-1-yl)-1H-pyrazole

Cat. No.: B1487799
CAS No.: 1274810-29-5
M. Wt: 120.15 g/mol
InChI Key: HTCYFQNPLWXEES-UHFFFAOYSA-N
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Description

1-(But-3-yn-1-yl)-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a but-3-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(But-3-yn-1-yl)-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of 1H-pyrazole with 1-butyne in the presence of a suitable catalyst, such as a palladium or copper-based catalyst. The reaction typically requires heating under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(But-3-yn-1-yl)-1H-pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like halides (Cl⁻, Br⁻) can substitute the hydrogen atoms on the pyrazole ring.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form pyrazole derivatives with carbonyl groups.

  • Reduction: Reduction reactions can yield partially hydrogenated pyrazole derivatives.

  • Substitution: Substitution reactions can produce halogenated pyrazole derivatives.

Scientific Research Applications

1-(But-3-yn-1-yl)-1H-pyrazole has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(but-3-yn-1-yl)-1H-pyrazole exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, to modulate their activity. The molecular pathways involved can vary widely based on the context of the study.

Comparison with Similar Compounds

  • 1-(prop-2-yn-1-yl)-1H-pyrazole

  • 1-(pent-4-yn-1-yl)-1H-pyrazole

  • 1-(hex-5-yn-1-yl)-1H-pyrazole

Properties

IUPAC Name

1-but-3-ynylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-2-3-6-9-7-4-5-8-9/h1,4-5,7H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCYFQNPLWXEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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